N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide
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Overview
Description
N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide is a complex organic compound featuring an oxazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide typically involves the cyclization of N-Cbz-protected diazoketones. This process is catalyzed by silica-supported perchloric acid (HClO4), offering a greener alternative to traditional methods . Another method involves the use of 3-amino-1-propanols and ethylene carbonate in the presence of triazabicyclodecene (TBD) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as those involving silica-supported catalysts, is likely to be favored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can form centrosymmetric dimers due to π–π interactions between benzoxazinone fragments . These interactions can influence the compound’s biological activity and its ability to bind to proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
- 1,3-Oxazinan-2-ones
- Oxazole derivatives
Uniqueness
N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide is unique due to its specific oxazinanone ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11(2)12-5-7-13(8-6-12)17-9-4-10-20-15(17)19/h3,5-8,11H,1,4,9-10H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBJBVABVQNLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCOC2=O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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